molecular formula C25H24ClNO5S B15110035 (2E)-N-{[5-(4-chlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-methoxyphenyl)prop-2-enamide

(2E)-N-{[5-(4-chlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-methoxyphenyl)prop-2-enamide

Cat. No.: B15110035
M. Wt: 486.0 g/mol
InChI Key: DJYTVXDWMLBAQI-YIXHJXPBSA-N
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Description

The compound “(2E)-N-{[5-(4-chlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-methoxyphenyl)prop-2-enamide” is a complex organic molecule that features a variety of functional groups, including a furan ring, a chlorophenyl group, a methoxyphenyl group, and a prop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the furan ring, the introduction of the chlorophenyl and methoxyphenyl groups, and the final coupling to form the prop-2-enamide structure. Typical reaction conditions might include:

    Formation of the furan ring: This could be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the chlorophenyl group: This might involve a halogenation reaction using reagents such as chlorine or N-chlorosuccinimide.

    Coupling reactions: The final steps might involve coupling reactions using reagents such as palladium catalysts and appropriate ligands.

Industrial Production Methods

Industrial production of such complex molecules often involves optimizing the synthetic route to maximize yield and minimize costs. This might include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various types of chemical reactions, including:

    Oxidation: The furan ring and other functional groups might be susceptible to oxidation under appropriate conditions.

    Reduction: Reduction reactions could target the amide group or other reducible moieties.

    Substitution: The chlorophenyl group might undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound might be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, the compound could be investigated for its potential as a pharmaceutical agent, particularly if it exhibits interesting biological activity.

Medicine

If the compound shows promising biological activity, it might be developed as a drug candidate for the treatment of various diseases.

Industry

In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological activity. It might interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to a variety of biological effects. Detailed studies would be required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other furan derivatives, chlorophenyl compounds, and methoxyphenyl compounds. Examples could include:

  • Furan-2-carboxylic acid
  • 4-Chlorophenylacetic acid
  • 4-Methoxybenzaldehyde

Uniqueness

The uniqueness of the compound lies in its specific combination of functional groups, which might confer unique chemical and biological properties. This could make it a valuable target for further research and development.

Properties

Molecular Formula

C25H24ClNO5S

Molecular Weight

486.0 g/mol

IUPAC Name

(E)-N-[[5-(4-chlorophenyl)furan-2-yl]methyl]-N-(1,1-dioxothiolan-3-yl)-3-(4-methoxyphenyl)prop-2-enamide

InChI

InChI=1S/C25H24ClNO5S/c1-31-22-9-2-18(3-10-22)4-13-25(28)27(21-14-15-33(29,30)17-21)16-23-11-12-24(32-23)19-5-7-20(26)8-6-19/h2-13,21H,14-17H2,1H3/b13-4+

InChI Key

DJYTVXDWMLBAQI-YIXHJXPBSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C(=O)N(CC2=CC=C(O2)C3=CC=C(C=C3)Cl)C4CCS(=O)(=O)C4

Canonical SMILES

COC1=CC=C(C=C1)C=CC(=O)N(CC2=CC=C(O2)C3=CC=C(C=C3)Cl)C4CCS(=O)(=O)C4

Origin of Product

United States

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